Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including ester, ether, and phenyl groups. The presence of these groups suggests that the compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the ester group could be introduced through a condensation reaction, while the ether groups could be introduced through a Williamson ether synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of phenyl rings suggests that the compound could have a planar structure in these regions .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the ester group could undergo hydrolysis or reduction, while the ether groups could participate in reactions with strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the ester could make the compound soluble in polar solvents .Scientific Research Applications
Crystal and Molecular Structure Studies
Research on similar compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, involves detailed crystal and molecular structure analysis through single crystal X-ray diffraction. Such studies highlight the potential of these compounds in acting as activated unsaturated systems in conjugated addition reactions, indicating a broad spectrum of biological activities (Kaur et al., 2012).
Synthesis of Bridged 3-benzazepine Derivatives
Another study focused on the synthesis of bridged 3-benzazepine derivatives from similar compounds, aiming at creating conformationally restricted dopamine analogues. This process involves multiple steps of conversion, showcasing the compound's versatility in synthesizing complex structures with potential pharmacological applications (Gentles et al., 1991).
Unusual Crystalline Enantiomeric Pairing
In another related study, an unusual crystalline enantiomeric pairing was observed during the synthesis of compounds with structural similarities. This phenomenon was explored through enantiomer resolution processes, highlighting the intricate stereochemical properties that can be investigated for such compounds (Xie et al., 2004).
Disease-Modifying Antirheumatic Drug Synthesis
A study on the synthesis and activity of metabolites of a related compound (TAK-603) focused on its potential as a new type of disease-modifying antirheumatic drug (DMARD). This research underscores the importance of structural derivatives in developing new therapeutics for inflammatory diseases (Baba et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 6-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O6/c1-5-30-24(26)23-20(19-14-18(28-3)10-11-22(19)29-4)12-16(13-21(23)25)15-6-8-17(27-2)9-7-15/h6-11,13-14,20,23H,5,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVHEWKELBMXQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)OC)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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